![molecular formula C11H17NO3 B032120 2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester CAS No. 160428-64-8](/img/structure/B32120.png)
2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester involves several steps. One common synthetic route includes the reaction of 2-ethenyl-5-oxo-1-pyrrolidinecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent . The reaction conditions typically involve heating the mixture under reflux to facilitate esterification . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The vinyl group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Intermediate in Drug Synthesis
The primary application of 2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester is as an intermediate in the synthesis of rac-Vigabatrin, a drug used to treat epilepsy by inhibiting gamma-aminobutyric acid (GABA) transaminase, which increases GABA levels in the brain . This compound's role in producing rac-Vigabatrin highlights its importance in developing treatments for neurological disorders.
Neuroprotective Effects
Research has indicated that derivatives of this compound exhibit potential neuroprotective effects. These derivatives can modulate neurotransmitter systems, particularly GABA receptor activity, which is crucial for maintaining neurological health. Ongoing studies are investigating the pharmacodynamics and pharmacokinetics of these derivatives to better understand their therapeutic potential.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of compounds related to this compound:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Rac-Vigabatrin | Moderate | Known anticonvulsant; derived from this ester |
4-Aminobutyric Acid | Low | Direct GABA analog; different structure |
3-Hydroxybutyric Acid | Low | Different functional groups; not a pyrrolidine |
(S)-3-Amino-4-(4-fluorophenyl)butanoic Acid | Moderate | Anticonvulsant; different activity profile |
This table illustrates how this compound stands out due to its specific role as an intermediate in synthesizing rac-Vigabatrin and its unique structural attributes that facilitate various biological activities.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The vinyl group allows it to participate in various chemical reactions, while the ester group can undergo hydrolysis to release the active acid form . These interactions can modulate biological pathways and processes, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester can be compared with similar compounds such as:
2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid Methyl Ester: Similar structure but with a methyl ester group instead of tert-butyl.
2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid Ethyl Ester: Similar structure but with an ethyl ester group.
2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid Propyl Ester: Similar structure but with a propyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions in various applications .
Activité Biologique
2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester (CAS Number 160428-64-8) is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly anticonvulsants like rac-Vigabatrin. This compound exhibits notable biological activities, particularly in neuropharmacology, due to its structural characteristics and interactions with neurotransmitter systems.
- Molecular Formula : C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- Appearance : Light yellow oil
- Purity : >95% (HPLC) .
Biological Activity
The primary biological activity of this compound is linked to its derivatives, which have been studied for their potential neuroprotective effects. The compound plays a crucial role in the synthesis of rac-Vigabatrin, an anticonvulsant drug that inhibits gamma-aminobutyric acid (GABA) transaminase, leading to increased GABA levels in the brain. This mechanism is vital for controlling seizures and providing neuroprotection.
Research indicates that derivatives of this compound can modulate GABA receptor activity, which is essential for various neurological functions. The inhibition of GABA transaminase results in enhanced GABAergic transmission, contributing to its anticonvulsant properties. Studies have shown that rac-Vigabatrin effectively reduces seizure frequency in epilepsy patients .
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Anticonvulsant | Inhibits GABA transaminase; increases GABA levels; used in epilepsy treatment. |
Neuroprotective Effects | Potentially protects neurons from excitotoxicity via GABA modulation. |
Pharmacodynamics | Ongoing studies on absorption, distribution, metabolism, and excretion (ADME). |
Case Study: Rac-Vigabatrin
Rac-Vigabatrin is a notable derivative synthesized from this compound. Clinical trials have demonstrated its efficacy in treating refractory epilepsy, particularly in patients who do not respond to conventional therapies. The drug's ability to elevate GABA levels has been linked to improved seizure control and better quality of life for patients .
Comparative Analysis with Similar Compounds
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Rac-Vigabatrin | Moderate | Known anticonvulsant; derived from this ester |
4-Aminobutyric Acid | Low | Direct GABA analog; different structure |
(S)-3-Amino-4-(4-fluorophenyl)butanoic Acid | Moderate | Anticonvulsant; different activity profile |
Pharmacokinetics and Future Directions
Research into the pharmacokinetics of this compound is ongoing. Understanding its absorption rates, distribution within biological systems, metabolism pathways, and excretion mechanisms will be crucial for optimizing its therapeutic applications.
Potential Areas for Further Research
- Neuroprotective Applications : Investigate the potential of this compound in treating neurodegenerative diseases.
- Synthesis Optimization : Develop more efficient synthetic routes to enhance yield and purity.
- Expanded Pharmacological Profiles : Explore other biological activities beyond anticonvulsant effects.
Propriétés
IUPAC Name |
tert-butyl 2-ethenyl-5-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-8-6-7-9(13)12(8)10(14)15-11(2,3)4/h5,8H,1,6-7H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRBKNSGFKJKIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.